GABAA Receptor Positive Modulation: 4- to >100-Fold Higher Potency Than Congeneric Hydroxylated Biphenyls
In a head-to-head electrophysiological evaluation of seven hydroxylated biphenyl derivatives (1–7) on recombinant human α₁β₂γ₂L GABAA receptors expressed in Xenopus laevis oocytes, compound 3 (identified as 3-hydroxy-5-methoxybiphenyl among the naturally occurring subset) was the most potent positive modulator with an EC₅₀ of 0.8 μM [1]. In contrast, the other active congeners—compounds 1, 2, 5, and 7—required concentrations higher than 3–10 μM to enhance GABA-evoked Cl⁻ currents, representing a ≥4-fold potency advantage. Compound 4 was the most efficacious but less potent. Compound 6 was inactive as a GABAA potentiator. The potency of 3-hydroxy-5-methoxybiphenyl was comparable to clinical drugs diazepam (benzodiazepine site agonist), propofol, and allopregnanolone tested under similar conditions [1]. Critically, the enhancement was not blocked by flumazenil, indicating a binding site distinct from the benzodiazepine pocket, a mechanistic differentiation from classical benzodiazepine-site modulators [1].
| Evidence Dimension | GABAA receptor positive modulation potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 0.8 μM (3-hydroxy-5-methoxybiphenyl; compound 3) |
| Comparator Or Baseline | Compounds 1, 2, 5, 7: EC₅₀ >3–10 μM; Compound 4: more efficacious but less potent; Compound 6: inactive; Diazepam/propofol/allopregnanolone: comparable submicromolar potency |
| Quantified Difference | ≥4-fold lower EC₅₀ versus next most potent congeners; >100-fold difference versus compound 6 (inactive) |
| Conditions | Two-electrode voltage clamp in Xenopus laevis oocytes expressing recombinant human α₁β₂γ₂L GABAA receptors; GABA EC₁₀–EC₂₀ as agonist concentration |
Why This Matters
For neuroscience procurement, this is the only hydroxylated biphenyl with submicromolar GABAA modulatory potency comparable to clinical reference drugs, making it the preferred chemical probe for studying non-benzodiazepine-site GABAA modulation.
- [1] Mascia, M. P., Fabbri, D., Dettori, M. A., Ledda, G., Delogu, G., & Biggio, G. (2012). Hydroxylated biphenyl derivatives are positive modulators of human GABAA receptors. European Journal of Pharmacology, 693(1-3), 45–50. View Source
